molecular formula C15H20O3 B14676841 9a-hydroxy-5a-methyl-3,9-dimethylidene-4,5,6,7,8,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one CAS No. 33530-71-1

9a-hydroxy-5a-methyl-3,9-dimethylidene-4,5,6,7,8,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one

Cat. No.: B14676841
CAS No.: 33530-71-1
M. Wt: 248.32 g/mol
InChI Key: NCECWMQYVUVUKL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9a-hydroxy-5a-methyl-3,9-dimethylidene-4,5,6,7,8,9b-hexahydro-3aH-benzogbenzofuran-2-one involves multiple steps, including cyclization and oxidation reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature conditions .

Industrial Production Methods

These methods would need to ensure high yield and purity of the final product, often requiring advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

9a-Hydroxy-5a-methyl-3,9-dimethylidene-4,5,6,7,8,9b-hexahydro-3aH-benzogbenzofuran-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of organic solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols .

Scientific Research Applications

9a-Hydroxy-5a-methyl-3,9-dimethylidene-4,5,6,7,8,9b-hexahydro-3aH-benzogbenzofuran-2-one has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9a-hydroxy-5a-methyl-3,9-dimethylidene-4,5,6,7,8,9b-hexahydro-3aH-benzogbenzofuran-2-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sesquiterpene lactones, such as:

Uniqueness

What sets 9a-hydroxy-5a-methyl-3,9-dimethylidene-4,5,6,7,8,9b-hexahydro-3aH-benzogbenzofuran-2-one apart is its unique structural features, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for various scientific research applications .

Properties

CAS No.

33530-71-1

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

9a-hydroxy-5a-methyl-3,9-dimethylidene-4,5,6,7,8,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one

InChI

InChI=1S/C15H20O3/c1-9-5-4-7-14(3)8-6-11-10(2)13(16)18-12(11)15(9,14)17/h11-12,17H,1-2,4-8H2,3H3

InChI Key

NCECWMQYVUVUKL-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC(=C)C1(C3C(CC2)C(=C)C(=O)O3)O

Origin of Product

United States

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